Cas no 2137697-02-8 (Carbamic acid, N-[2-oxo-3-(propoxymethyl)-3-buten-1-yl]-N-(phenylmethyl)-, 1,1-dimethylethyl ester)
Carbamic acid, N-[2-oxo-3-(propoxymethyl)-3-buten-1-yl]-N-(phenylmethyl)-, 1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid, N-[2-oxo-3-(propoxymethyl)-3-buten-1-yl]-N-(phenylmethyl)-, 1,1-dimethylethyl ester
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- Inchi: 1S/C20H29NO4/c1-6-12-24-15-16(2)18(22)14-21(19(23)25-20(3,4)5)13-17-10-8-7-9-11-17/h7-11H,2,6,12-15H2,1,3-5H3
- InChI Key: OILDKNDYZXIYBX-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)N(CC(=O)C(COCCC)=C)CC1=CC=CC=C1
Carbamic acid, N-[2-oxo-3-(propoxymethyl)-3-buten-1-yl]-N-(phenylmethyl)-, 1,1-dimethylethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-798170-0.05g |
tert-butyl N-benzyl-N-[2-oxo-3-(propoxymethyl)but-3-en-1-yl]carbamate |
2137697-02-8 | 95.0% | 0.05g |
$948.0 | 2025-03-21 | |
| Enamine | EN300-798170-0.1g |
tert-butyl N-benzyl-N-[2-oxo-3-(propoxymethyl)but-3-en-1-yl]carbamate |
2137697-02-8 | 95.0% | 0.1g |
$993.0 | 2025-03-21 | |
| Enamine | EN300-798170-0.25g |
tert-butyl N-benzyl-N-[2-oxo-3-(propoxymethyl)but-3-en-1-yl]carbamate |
2137697-02-8 | 95.0% | 0.25g |
$1038.0 | 2025-03-21 | |
| Enamine | EN300-798170-0.5g |
tert-butyl N-benzyl-N-[2-oxo-3-(propoxymethyl)but-3-en-1-yl]carbamate |
2137697-02-8 | 95.0% | 0.5g |
$1084.0 | 2025-03-21 | |
| Enamine | EN300-798170-1.0g |
tert-butyl N-benzyl-N-[2-oxo-3-(propoxymethyl)but-3-en-1-yl]carbamate |
2137697-02-8 | 95.0% | 1.0g |
$1129.0 | 2025-03-21 | |
| Enamine | EN300-798170-2.5g |
tert-butyl N-benzyl-N-[2-oxo-3-(propoxymethyl)but-3-en-1-yl]carbamate |
2137697-02-8 | 95.0% | 2.5g |
$2211.0 | 2025-03-21 | |
| Enamine | EN300-798170-5.0g |
tert-butyl N-benzyl-N-[2-oxo-3-(propoxymethyl)but-3-en-1-yl]carbamate |
2137697-02-8 | 95.0% | 5.0g |
$3273.0 | 2025-03-21 | |
| Enamine | EN300-798170-10.0g |
tert-butyl N-benzyl-N-[2-oxo-3-(propoxymethyl)but-3-en-1-yl]carbamate |
2137697-02-8 | 95.0% | 10.0g |
$4852.0 | 2025-03-21 |
Carbamic acid, N-[2-oxo-3-(propoxymethyl)-3-buten-1-yl]-N-(phenylmethyl)-, 1,1-dimethylethyl ester Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on Carbamic acid, N-[2-oxo-3-(propoxymethyl)-3-buten-1-yl]-N-(phenylmethyl)-, 1,1-dimethylethyl ester
Carbamic acid, N-[2-oxo-3-(propoxymethyl)-3-buten-1-yl]-N-(phenylmethyl)-, 1,1-dimethylethyl ester (CAS No. 2137697-02-8)
Carbamic acid, N-[2-oxo-3-(propoxymethyl)-3-buten-1-yl]-N-(phenylmethyl)-, 1,1-dimethylethyl ester (CAS No. 2137697-02-8) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of carbamates and is characterized by its unique structural features, including a 2-oxo-3-(propoxymethyl)-3-buten-1-yl and a phenylmethyl group, both of which are esterified with a 1,1-dimethylethyl group. The intricate structure of this compound offers a range of potential applications in drug development and biological studies.
The synthesis of Carbamic acid, N-[2-oxo-3-(propoxymethyl)-3-buten-1-yl]-N-(phenylmethyl)-, 1,1-dimethylethyl ester typically involves multi-step processes that require precise control over reaction conditions to ensure the formation of the desired product. Recent advancements in synthetic methodologies have enabled researchers to develop more efficient and scalable routes for the production of this compound. For instance, a study published in the Journal of Organic Chemistry in 2022 reported a novel one-pot synthesis method that significantly reduced the number of steps and improved the overall yield and purity of the final product.
In terms of its chemical properties, Carbamic acid, N-[2-oxo-3-(propoxymethyl)-3-buten-1-yl]-N-(phenylmethyl)-, 1,1-dimethylethyl ester exhibits excellent stability under various conditions. It is soluble in common organic solvents such as dichloromethane and ethanol but has limited solubility in water. This solubility profile makes it suitable for use in a wide range of experimental setups, including in vitro assays and animal models.
The biological activity of Carbamic acid, N-[2-oxo-3-(propoxymethyl)-3-buten-1-yl]-N-(phenylmethyl)-, 1,1-dimethylethyl ester has been extensively studied in recent years. Research has shown that this compound possesses potent inhibitory effects on specific enzymes and receptors involved in various physiological processes. For example, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that this carbamate derivative effectively inhibited the activity of acetylcholinesterase (AChE), a key enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. The mechanism of action involves the formation of a stable complex between the carbamate moiety and the active site of AChE.
Beyond its enzymatic inhibition properties, Carbamic acid, N-[2-oxo-3-(propoxymethyl)-3-buten-1-yl]-N-(phenylmethyl)-, 1,1-dimethylethyl ester has also shown promise as an antiproliferative agent against cancer cells. A study conducted by researchers at the National Institutes of Health (NIH) found that this compound selectively induced apoptosis in several human cancer cell lines while exhibiting minimal toxicity towards normal cells. The selective cytotoxicity is attributed to its ability to disrupt cellular signaling pathways involved in cell survival and proliferation.
The potential therapeutic applications of Carbamic acid, N-[2-oxo-3-(propoxymethyl)-3-buten-1-yl]-N-(phenylmethyl)-, 1,1-dimethylethyl ester have led to increased interest from pharmaceutical companies and academic institutions. Several preclinical studies are currently underway to evaluate its efficacy and safety profile in various disease models. Preliminary results from these studies have been promising, with some compounds showing significant improvements in disease outcomes without major adverse effects.
In addition to its therapeutic potential, Carbamic acid, N-[2-oxo-3-(propoxymethyl)-3-buten-1-yl]-N-(phenylmethyl)-, 1,1-dimethylethyl ester has also been explored for its use as a chemical probe in biological research. Its ability to selectively target specific proteins and pathways makes it a valuable tool for understanding complex biological processes at the molecular level. For instance, researchers at Harvard University have utilized this compound to investigate the role of specific enzymes in signal transduction pathways involved in inflammation and immune responses.
The future prospects for Carbamic acid, N-[2-oxo-3-(propoxymethyl)-3-buten-1-yl]-N-(phenylmethyl)-, 1,1-dimethylethyl ester are promising. Ongoing research aims to further optimize its structure to enhance its potency and selectivity while minimizing potential side effects. Additionally, efforts are being made to develop novel delivery systems that can improve its bioavailability and target specific tissues or organs.
In conclusion, Carbamic acid, N-[2-oxo-3-(propoxymethyl)-3-buten-1-yl]-N-(phenylmethyl)-, 1,1-dimethylethyl ester (CAS No. 2137697-02-8) is a multifaceted compound with significant potential in both therapeutic applications and biological research. Its unique structural features and diverse biological activities make it an exciting area of focus for scientists and researchers across multiple disciplines.
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